molecular formula C16H19N B1612395 3-(4-tert-Butylphenyl)aniline CAS No. 893738-00-6

3-(4-tert-Butylphenyl)aniline

Cat. No. B1612395
CAS RN: 893738-00-6
M. Wt: 225.33 g/mol
InChI Key: QWSQIALAIVRXNJ-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)aniline is a chemical compound with the CAS Number: 893738-00-6 . It has a molecular weight of 225.33 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4’-tert-butyl [1,1’-biphenyl]-3-amine . The InChI code is 1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 146-148 degrees Celsius .

Scientific Research Applications

Electrochemical Properties

A study by Speiser, Rieker, and Pons (1983) outlines a general scheme for the electro-oxidation of anilines, including derivatives similar to 3-(4-tert-Butylphenyl)aniline. This research highlights the reversible one-electron transfer to stable radical cations, examined through various electroanalytical techniques and spectroscopy, which could be relevant for applications in electrochemistry and materials science (Speiser, Rieker, & Pons, 1983).

Catalytic Applications

Takahashi et al. (2012) discuss the catalytic enantioselective synthesis of atropisomeric 2-aryl-4-quinolinone derivatives, involving ortho-tert-butylaniline, a related compound to this compound. This synthesis is significant in the field of asymmetric catalysis and organic synthesis, offering potential applications in the development of chiral drugs and other complex molecules (Takahashi et al., 2012).

Extraction and Separation Science

Katagiri et al. (2002) explored the use of thiacalix[4]aniline, a derivative of p-tert-butylaniline, as a highly specific extractant for Au(III) and Pd(II) ions from acidic solutions. This indicates potential applications in selective metal extraction and purification processes (Katagiri et al., 2002).

Corrosion Inhibition

Daoud et al. (2014) studied a compound structurally similar to this compound for its role as a corrosion inhibitor for mild steel. This research suggests potential applications in materials protection and surface engineering (Daoud et al., 2014).

Catalysis in Organic Synthesis

Mukherjee et al. (2004) investigated manganese(IV)-radical complexes, involving ligands based on aniline, for their catalytic catecholase activity. Such complexes mimic the function of copper-containing enzymes and have potential applications in organic synthesis and enzymatic reaction studies (Mukherjee et al., 2004).

Alkylation Processes

Yadav and Doshi (2003) researched the alkylation of aniline, including tert-butylanilines, over solid acids. This process is relevant for the production of chemicals used in pharmaceuticals, pesticides, and dyes, indicating applications in chemical manufacturing and process engineering (Yadav & Doshi, 2003).

Nonlinear Optical Properties

Tessore et al. (2020) investigated 4-styrylpyridines axially coordinated to A4 ZnII porphyrins, including derivatives with tert-butylphenyl aniline, for their second-order nonlinear optical properties. This research highlights potential applications in the field of optoelectronics and materials science (Tessore et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-tert-butylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSQIALAIVRXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588054
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893738-00-6
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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